molecular formula C17H19ClN2O2 B13968076 1-Naphthalenecarboxamide, 6-chloro-N-(2-morpholinoethyl)- CAS No. 50341-95-2

1-Naphthalenecarboxamide, 6-chloro-N-(2-morpholinoethyl)-

Katalognummer: B13968076
CAS-Nummer: 50341-95-2
Molekulargewicht: 318.8 g/mol
InChI-Schlüssel: DDWOQQLEWNWEFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-N-(2-morpholinoethyl)-1-naphthalenecarboxamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chloro group, a morpholinoethyl group, and a naphthalenecarboxamide structure, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(2-morpholinoethyl)-1-naphthalenecarboxamide typically involves the reaction of 6-chloro-1-naphthalenecarboxylic acid with 2-(morpholino)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-N-(2-morpholinoethyl)-1-naphthalenecarboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-N-(2-morpholinoethyl)-1-naphthalenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized naphthalenecarboxamide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted naphthalenecarboxamide derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

6-Chloro-N-(2-morpholinoethyl)-1-naphthalenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Chloro-N-(2-morpholinoethyl)-1-naphthalenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Chloro-N-(2-morpholinoethyl)pyrimidin-4-amine
  • 6-Chloro-N-(2-morpholinoethyl)nicotinamide

Uniqueness

6-Chloro-N-(2-morpholinoethyl)-1-naphthalenecarboxamide is unique due to its naphthalenecarboxamide structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

50341-95-2

Molekularformel

C17H19ClN2O2

Molekulargewicht

318.8 g/mol

IUPAC-Name

6-chloro-N-(2-morpholin-4-ylethyl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H19ClN2O2/c18-14-4-5-15-13(12-14)2-1-3-16(15)17(21)19-6-7-20-8-10-22-11-9-20/h1-5,12H,6-11H2,(H,19,21)

InChI-Schlüssel

DDWOQQLEWNWEFG-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCNC(=O)C2=CC=CC3=C2C=CC(=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.